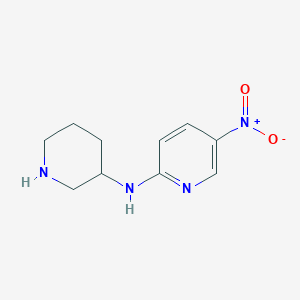
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
Descripción general
Descripción
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of pyridine and piperidine, featuring a nitro group at the 5-position of the pyridine ring and an amine group at the 3-position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine typically involves multi-step reactions starting from commercially available precursorsFor example, 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester can be used as a starting material, which undergoes nitration and subsequent reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, especially given the exothermic nature of nitration reactions . These methods allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine hydrate and catalytic hydrogenation . Conditions often involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
Major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinyl-5-nitropyridine: Another nitro-pyridine derivative with similar reactivity and applications.
Benzyl-(5-nitro-pyridin-2-yl)-amine: A compound with a benzyl group instead of a piperidine moiety, used in similar research contexts.
Uniqueness
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-nitro-N-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKAARFIHULQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B3302372.png)
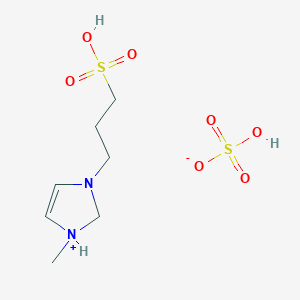

![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)

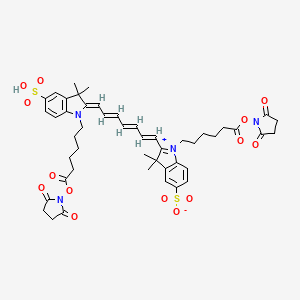

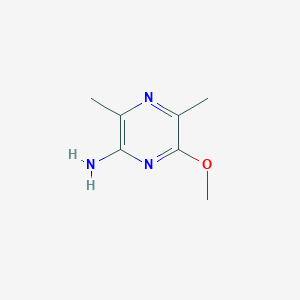

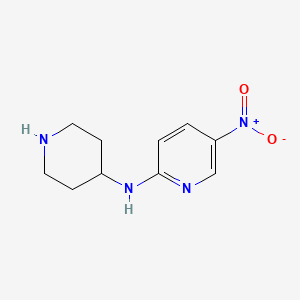


![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
